Product packaging for [1-(Triazol-1-yl)cyclopropyl]methanol(Cat. No.:CAS No. 2470439-52-0)

[1-(Triazol-1-yl)cyclopropyl]methanol

Cat. No.: B2437256
CAS No.: 2470439-52-0
M. Wt: 139.158
InChI Key: WRWUYZBCIFBFED-UHFFFAOYSA-N
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Description

[1-(Triazol-1-yl)cyclopropyl]methanol is a chemical intermediate of interest in medicinal chemistry for the development of novel bioactive molecules. Its structure incorporates a 1,2,4-triazole ring, a privileged scaffold in drug discovery known to confer a wide spectrum of biological activities . Research into analogous triazole-containing compounds has demonstrated significant potential, particularly in the development of anticoagulant therapies. For instance, specific triazol-1-yl benzamide derivatives have been identified as potent and selective inhibitors of human Factor XIIa (FXIIa), a promising therapeutic target for safer anticoagulation with a potentially reduced risk of bleeding complications . Beyond anticoagulation, the 1,2,4-triazole nucleus is a key structural component in compounds exhibiting antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities . The cyclopropane moiety present in this compound is another common pharmacophore that can influence metabolic stability and receptor binding. Consequently, this compound serves as a versatile synthon for the synthesis of more complex molecules aimed at probing biological pathways and developing new pharmacological agents across multiple therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B2437256 [1-(Triazol-1-yl)cyclopropyl]methanol CAS No. 2470439-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(triazol-1-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-4,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWUYZBCIFBFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Triazol 1 Yl Cyclopropyl Methanol and Analogues

Strategies for Triazole Ring Formation in Cyclopropyl (B3062369) Systems

The construction of the triazole ring in molecules already containing a cyclopropane (B1198618) scaffold is a primary approach. Key methods include cycloaddition reactions, which form 1,2,3-triazoles, and cyclizations of linear precursors, typically used for 1,2,4-triazoles.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its efficiency, high yield, and regioselectivity. wikipedia.orgjetir.org This reaction unites an organic azide (B81097) and a terminal alkyne to exclusively afford 1,4-disubstituted 1,2,3-triazoles. nih.gov Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the Cu(I)-catalyzed variant proceeds under mild conditions, often at room temperature. nih.govorganic-chemistry.org

The reaction is versatile, tolerating a wide range of functional groups and succeeding in various solvents, including aqueous media, which aligns with green chemistry principles. organic-chemistry.orgjocpr.com The Cu(I) catalyst can be generated in situ from a Cu(II) salt like copper(II) sulfate, with a reducing agent such as sodium ascorbate (B8700270), or used directly as a Cu(I) salt like cuprous iodide. wikipedia.orgnih.gov

For the synthesis of cyclopropyl-containing triazoles, the CuAAC reaction can be implemented in two primary ways:

Reaction of a cyclopropyl-containing terminal alkyne with an azide.

Reaction of a cyclopropyl-containing azide with a terminal alkyne, such as propargyl alcohol, to introduce the hydroxymethyl functionality.

The efficiency of the CuAAC reaction has been shown to be enhanced by various ligands and catalytic systems. jocpr.commdpi.com Research has demonstrated that diverse 1,4-disubstituted 1,2,3-triazoles can be prepared in high to excellent yields using this methodology. jocpr.com

Table 1: Examples of CuAAC Reaction Conditions

Entry Alkyne Azide Catalyst System Solvent Conditions Product Type Citation
1 Terminal Alkyne Organic Azide CuSO₄, Sodium Ascorbate tBuOH/H₂O Room Temperature 1,4-disubstituted 1,2,3-triazole nih.gov
2 Terminal Alkyne Organic Azide CuI, DIPEA THF Room Temperature 1,4-disubstituted 1,2,3-triazole nih.gov
3 Phenylacetylene Various Azides Copper(I) phenylacetylide CH₂Cl₂ Room Temperature, 24h 1-Aryl-4-phenyl-1,2,3-triazole mdpi.com
4 Various Alkynes Various Azides CuSO₄·5H₂O, Na-Ascorbate, MBHTM Ligand PEG-H₂O Room Temperature, 6h 1,4-disubstituted 1,2,3-triazole jocpr.com

The synthesis of 1,2,4-triazole (B32235) rings often employs the cyclization of thiosemicarbazide (B42300) derivatives. ekb.egptfarm.pl This method is particularly useful for creating 3-thio-1,2,4-triazole systems, which can be further functionalized. The general pathway involves the reaction of a carboxylic acid or its derivative with thiosemicarbazide to form an acyl thiosemicarbazide, which is then cyclized.

A relevant example is the synthesis of 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane. nih.gov This synthesis begins with 1,1-cyclopropane dicarboxylic acid, which is converted to its acid chloride and then reacted with thiosemicarbazide. nih.gov The resulting cyclopropane dicarboxylic acid thiosemicarbazide undergoes ring closure in an alkaline medium, such as a sodium hydroxide (B78521) solution, upon heating to form the desired bis-triazole product. nih.gov

The choice of reaction medium for the cyclization step is critical; alkaline conditions typically favor the formation of 1,2,4-triazoles, whereas acidic media can lead to 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl Various studies have explored the intramolecular cyclization of thiosemicarbazide derivatives under different conditions to yield a range of triazole-based compounds. ekb.egmdpi.com

Table 2: Synthesis of 1,2,4-Triazoles via Thiosemicarbazide Cyclization

Entry Precursor Cyclization Condition Product Citation
1 1,1-cyclopropane dicarboxylic acid thiosemicarbazide 4% NaOH, reflux 4h 1,1-bis(3-thio-1,2,4-triazol-5-yl) cyclopropane nih.gov
2 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide 2% aq. NaOH, stir overnight 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol mdpi.com
3 Acyl derivatives of thiosemicarbazide Alkaline medium 1,2,4-triazole derivatives ptfarm.pl

To improve efficiency and sustainability, one-pot synthetic protocols that combine multiple reaction steps without the isolation of intermediates have been developed. chapman.edunih.gov These methods are valuable for rapidly generating libraries of complex molecules from simple, readily available starting materials. nih.gov

For 1,2,3-triazoles, a common one-pot approach involves the in situ generation of an organic azide from an α-halo or α-tosyloxy ketone and sodium azide, followed by a CuAAC reaction with a terminal alkyne. chapman.edu This protocol is broadly applicable to various aliphatic, aromatic, and cyclic ketones and alkynes, providing the desired 1,4-disubstituted 1,2,3-triazoles in good yields. chapman.edu The reaction often proceeds under mild, eco-friendly conditions, for example, using aqueous polyethylene (B3416737) glycol (PEG) as the solvent at room temperature. chapman.edu

For 1,2,4-triazoles, one-pot procedures can involve the three-component coupling of amidines, carboxylic acids, and hydrazines. nih.gov This approach allows for the synthesis of unsymmetrically 1,3,5-trisubstituted-1,2,4-triazoles and has a high success rate in parallel synthesis formats. nih.gov More complex multi-component reactions, such as a four-component condensation to form highly substituted triazoles, have also been reported, often utilizing ionic liquids as the reaction medium. researchgate.net

Table 3: Examples of One-Pot Triazole Syntheses

Entry Components Catalyst/Medium Product Type Citation
1 α-tosyloxy ketone, sodium azide, terminal alkyne Cu(I), aq. PEG 400 1,4-disubstituted 1,2,3-triazole chapman.edu
2 Amidine, carboxylic acid, hydrazine N/A 1,3,5-trisubstituted-1,2,4-triazole nih.gov
3 Benzaldehyde, prop-2-ynyl-2-cyanoacetate, azide, phthalhydrazide Cu(OAc)₂, sodium ascorbate / [Hmim]TFA Substituted (1,2,3-triazol-4-yl)methyl pyrazolo[1,2-b]phthalazine researchgate.net

Introduction of the Cyclopropyl Moiety and Hydroxymethyl Functionality

The incorporation of the cyclopropyl ring and the hydroxymethyl group are critical steps in the synthesis of the target compound. These functionalities can be introduced either by using precursors that already contain them or by forming them during the synthetic sequence.

The cyclopropyl group is often incorporated by starting with a cyclopropane-containing building block. For instance, syntheses of cyclopropyl-1,2,4-triazoles have commenced from 1,1-cyclopropane dicarboxylic acid. nih.gov Similarly, the synthesis of 8-cyclopropyl-2-(methylsulfanyl)pyrazolo[1,5-a] jetir.orgmdpi.comnih.govtriazin-4(3H)-one utilizes a cyclopropyl-substituted precursor in a one-pot reaction sequence. nih.gov This strategy ensures the presence of the cyclopropane ring from the outset.

An alternative approach is the N-cyclopropylation of a pre-formed triazole ring. While not explicitly detailed for the target compound in the provided sources, this general strategy involves the reaction of an N-H containing triazole with a cyclopropylating agent, such as a cyclopropyl halide or boronic acid, under appropriate catalytic conditions.

A powerful method for concurrently introducing the cyclopropyl and hydroxymethyl groups involves the ring-opening of a cyclopropyl-substituted oxirane (epoxide). In this approach, a nucleophile, such as a triazole or a triazole precursor, attacks one of the carbons of the oxirane ring, causing it to open and form a β-hydroxy derivative.

This strategy is exemplified in the synthesis of prothioconazole (B1679736), a complex triazole-containing fungicide. google.com The process involves reacting a 2-(1-chlorocyclopropyl)-2-(2-chlorobenzyl)oxirane intermediate with a triazole precursor. The nucleophilic attack on the oxirane ring installs the triazole moiety and generates the required hydroxyl group in a single, stereocontrolled step. google.com This method is highly effective for constructing complex architectures where a hydroxyl group is positioned adjacent to a newly formed carbon-heteroatom bond. The reaction of chalcones with hydrogen peroxide can also be used to form oxirane intermediates, which can then be used in subsequent reactions to build more complex molecules. echemcom.com

Table 4: Synthesis via Oxirane Intermediates

Entry Oxirane Precursor Nucleophile Product Class Citation
1 2-(1-chlorocyclopropyl)-2-(2-chlorobenzyl)oxirane 1,2,4-triazole 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione google.com
2 Chalcone-derived oxirane Various nucleophiles β-hydroxy derivatives echemcom.com

Derivatization of Pre-formed Triazole-Cyclopropyl Scaffolds

Once the core structure of [1-(Triazol-1-yl)cyclopropyl]methanol is established, its functional diversity can be greatly expanded through various derivatization reactions. These modifications typically target the hydroxyl group of the methanol (B129727) moiety or other reactive sites on the cyclopropane or triazole rings, allowing for the synthesis of a library of analogues. Common derivatization strategies include esterification, etherification, and nucleophilic substitution.

For instance, the hydroxyl group can be readily converted into an ester by reacting it with a variety of carboxylic acids, acid chlorides, or anhydrides. This approach is valuable for tuning the lipophilicity and metabolic stability of the parent compound. Similarly, ether linkages can be formed through reactions like the Williamson ether synthesis. Beyond the methanol group, if the scaffold contains other functional groups, such as an amino group on the triazole ring, these can be transformed into amides, sulfonamides, or Schiff bases, further diversifying the chemical space. mdpi.com

Table 1: Examples of Derivatization Reactions on Triazole-Cyclopropyl Scaffolds

Starting Scaffold Reagent Reaction Type Product Class Potential Application Reference
[1-(2-amino-1,3,4-thiadiazol-5-yl)cyclopropyl] derivative Aromatic aldehydes Condensation Schiff Bases Antimicrobial Agents mdpi.com
[1-(2-amino-1,3,4-thiadiazol-5-yl)cyclopropyl] derivative Formaldehyde and secondary amines Mannich Reaction Mannich Bases Medicinal Chemistry mdpi.com
1-(2-bromophenyl)-1,2,3-triazole derivative Pd(OAc)₂, PCy₃, CO Carbonylative C-H Functionalization Triazolo[1,5-a]indolones Organic Synthesis beilstein-journals.org
4-ethynyl-5-iodo-1,2,3-triazole Terminal alkynes, CuI, Pd(PPh₃)₄ Sonogashira Cross-Coupling 5-alkynyl-4-ethynyl triazoles Materials Science beilstein-journals.org
4-ethynyl-5-iodo-1,2,3-triazole Arylboronic acids, Pd(PPh₃)₄ Suzuki-Miyaura Cross-Coupling 5-aryl-4-ethynyl triazoles Materials Science beilstein-journals.org

Impact of Catalytic Systems and Reaction Conditions on Synthesis

The formation of the 1,2,3-triazole ring in these scaffolds is most commonly achieved via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The efficiency and regioselectivity of this reaction are profoundly influenced by the choice of catalyst and reaction conditions.

Catalytic Systems:

Copper(I) Catalysis: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is widely used for synthesizing 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. nih.govresearchgate.netthieme-connect.com The catalyst, often generated in situ from a Cu(II) salt and a reducing agent or added as a Cu(I) salt, significantly accelerates the reaction rate compared to the uncatalyzed thermal process. nih.govresearchgate.net The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govrsc.orgresearchgate.net Various copper sources like CuI, CuSO₄/sodium ascorbate, and copper nanoparticles can be employed. frontiersin.org

Ruthenium(II) Catalysis: In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively yield 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com This complementary regioselectivity is crucial for accessing a wider range of isomers.

Other Metals: Other metals, including silver(I), zinc(II), and palladium(II), have also been explored as catalysts. thieme-connect.comfrontiersin.orgmdpi.com For example, Zn(OAc)₂ has been used as an inexpensive and environmentally friendly catalyst for azide-alkyne cycloadditions in water. thieme-connect.com

Reaction Conditions: The outcome of the synthesis is also highly dependent on reaction conditions such as solvent, temperature, and the presence of ligands or bases.

Solvent: The choice of solvent can affect catalyst solubility, reaction rate, and work-up procedures. While many organic solvents are used, aqueous systems are often preferred for their green chemistry advantages. thieme-connect.comrsc.org

Temperature: Thermal Huisgen cycloaddition (without a catalyst) often requires elevated temperatures and can lead to a mixture of regioisomers. frontiersin.orgrsc.org In contrast, catalyzed reactions, particularly CuAAC, can often be performed at room temperature. nih.gov Temperature can also be used as a tool to control the reaction outcome; in some systems, lower temperatures favor the formation of certain products, while higher temperatures favor others. frontiersin.org

Ligands and Additives: Ligands can stabilize the catalytic species, prevent catalyst deactivation, and enhance reaction rates. Bases are often used to facilitate the formation of the metal-acetylide intermediate. researchgate.net

Table 2: Influence of Catalytic Systems on Triazole Synthesis

Catalyst Substrates Key Outcome Product Regioisomer Reference
Copper(I) salts (e.g., CuI) Terminal Alkynes + Azides High reaction rate, excellent yield 1,4-disubstituted nih.govresearchgate.net
Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) Terminal/Internal Alkynes + Azides High regioselectivity for 1,5-isomer 1,5-disubstituted nih.govmdpi.com
Zinc(II) Acetate (Zn(OAc)₂) Terminal/Internal Alkynes + Azides Environmentally friendly, works in water 1,4- (from terminal), 1,4,5- (from internal) thieme-connect.com
Silver(I) complexes Terminal Alkynes + Azides Regioselective synthesis 1,4-disubstituted thieme-connect.com
None (Thermal) Alkynes + Azides Requires heat, mixture of isomers Mixture of 1,4- and 1,5-disubstituted rsc.org

Considerations of Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

Regioselectivity: Regioselectivity in this context primarily refers to the specific isomer of the 1,2,3-triazole ring that is formed. As mentioned, the uncatalyzed Huisgen cycloaddition of an azide and a terminal alkyne typically produces a mixture of 1,4- and 1,5-disubstituted triazoles. nih.govrsc.orgresearchgate.net Achieving control over which regioisomer is formed is critical as it significantly impacts the final molecule's three-dimensional structure and biological activity.

The choice of catalyst is the most powerful tool for controlling this outcome. Copper(I) catalysts almost exclusively yield the 1,4-isomer, whereas ruthenium catalysts provide the 1,5-isomer. nih.gov This predictable control is a major reason for the widespread adoption of these catalytic methods. DFT (Density Functional Theory) studies have shown that the copper(I) catalyst changes the reaction mechanism from a one-step process to a polar, stepwise mechanism, which favors the formation of the 1,4-regioisomer through a more stable two-center interaction. nih.govrsc.orgresearchgate.net

Stereoselectivity: Stereoselectivity becomes a critical consideration when the cyclopropane ring or its substituents contain chiral centers. The synthesis of a specific stereoisomer (enantiomer or diastereomer) often requires specialized strategies. This can be achieved by:

Using Chiral Starting Materials: Employing an enantiomerically pure cyclopropyl precursor will transfer that chirality to the final product.

Asymmetric Catalysis: The use of chiral ligands in conjunction with a metal catalyst can induce asymmetry during the reaction, leading to the preferential formation of one enantiomer over the other. While well-established for many reaction types, asymmetric azide-alkyne cycloadditions are a developing field.

Biocatalysis: Enzymes, such as engineered hemoproteins, are emerging as powerful tools for stereoselective synthesis, capable of catalyzing reactions like olefin cyclopropanation with high activity and stereocontrol, offering pathways to specific enantiomers. nih.gov

The spatial arrangement of substituents on the cyclopropane ring relative to the triazole moiety is crucial. The inherent rigidity of the cyclopropane ring means that cis and trans isomers will have distinct properties and cannot easily interconvert. Therefore, synthetic methods must be chosen carefully to establish the desired relative stereochemistry from the outset.

Chemical Reactivity and Derivatization Strategies for the 1 Triazol 1 Yl Cyclopropyl Methanol Core

Chemical Transformations at the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The primary alcohol functionality in [1-(triazol-1-yl)cyclopropyl]methanol is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can significantly modulate the molecule's properties.

Etherification: The synthesis of ether derivatives from the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the alcohol with a suitable base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl or aryl halide. For instance, the reaction of a related triazole-containing alcohol with various alkyl halides in the presence of a base in a solvent like DMF can lead to the corresponding ethers. The choice of the alkylating agent allows for the introduction of diverse substituents, including simple alkyl chains, substituted benzyl (B1604629) groups, or other heterocyclic moieties.

Esterification: Esterification of the primary alcohol can be readily accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Standard esterification protocols, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a carboxylic acid, or the direct reaction with an acid chloride in the presence of a base like triethylamine, are generally effective. These reactions allow for the incorporation of a broad range of acyl groups, which can influence the lipophilicity and metabolic stability of the resulting compounds. For example, the synthesis of various ester derivatives of 1,2,4-triazole (B32235) compounds has been reported, highlighting the feasibility of this transformation.

Oxidation: The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde, [1-(triazol-1-yl)cyclopropyl]carboxaldehyde. libretexts.org More potent oxidizing agents, like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), will typically lead to the formation of the carboxylic acid, [1-(triazol-1-yl)cyclopropane-1-carboxylic acid]. ethernet.edu.et However, care must be taken with strong oxidants as they can potentially lead to the opening of the strained cyclopropane (B1198618) ring under harsh conditions. ethernet.edu.et

Table 1: Examples of Chemical Transformations at the Hydroxyl Group

TransformationReagents and ConditionsProduct
Etherification 1. NaH, THF, 0 °C to rt2. R-X[1-(Triazol-1-yl)cyclopropyl]methyl ether
Esterification R-COOH, DCC, DMAP, CH₂Cl₂, rt[1-(Triazol-1-yl)cyclopropyl]methyl ester
Oxidation to Aldehyde PCC, CH₂Cl₂, rt[1-(Triazol-1-yl)cyclopropyl]carboxaldehyde
Oxidation to Carboxylic Acid KMnO₄, H₂O/acetone, reflux[1-(Triazol-1-yl)cyclopropane-1-carboxylic acid

Reactivity Profiles and Modifications of the Triazole Ring

The 1,2,4-triazole ring is a versatile heterocyclic system that can undergo various modifications, primarily through N-alkylation and N-arylation, as well as electrophilic substitution on the ring itself, although the latter is less common due to the electron-deficient nature of the ring.

N-Alkylation and N-Arylation: The triazole ring possesses two potential sites for N-alkylation or N-arylation (N2 and N4 positions). The regioselectivity of these reactions is influenced by both steric and electronic factors of the substrate and the electrophile, as well as the reaction conditions. Generally, alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N2 isomers. However, in the case of this compound, the N1 position is already substituted. Therefore, further alkylation or arylation would target the remaining nitrogen atoms of the triazole ring, which is less common but can be achieved under specific conditions. More relevant is the initial synthesis step where the triazole nitrogen displaces a leaving group to form the core structure. For instance, the synthesis of prothioconazole (B1679736) involves the nucleophilic substitution of a chloroketone with 1,2,4-triazole. researchgate.net

Copper-catalyzed N-arylation of 1,2,4-triazoles with aryl halides (Ullmann condensation) is a common method for introducing aryl substituents onto the triazole ring. thieme-connect.comresearchgate.net Ligand-free copper(I) chloride has been shown to be an effective catalyst for the N-arylation of 1,2,4-triazole with various aryl bromides. thieme-connect.com

Modifications of the Triazole Ring: While direct electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is challenging due to its electron-deficient nature, functionalization can be achieved through metallation-electrophile quench sequences or by using pre-functionalized triazole starting materials. The introduction of substituents on the triazole ring can significantly impact the biological activity. For example, the presence of different substituents on the triazole ring of antifungal agents can alter their spectrum of activity and selectivity.

Chemical Transformations and Functionalization of the Cyclopropyl (B3062369) System

The cyclopropyl ring, due to its inherent ring strain, exhibits unique reactivity and can undergo ring-opening reactions under certain conditions. However, its stability also allows for functionalization of the ring itself.

Ring-Opening Reactions: The cyclopropane ring in derivatives of this compound can be opened under radical conditions or in the presence of strong acids or electrophiles. nih.govbeilstein-journals.org For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been reported to yield a variety of functionalized products. nih.govbeilstein-journals.org These reactions often proceed through a radical intermediate formed by the homolytic cleavage of a C-C bond in the cyclopropane ring. The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring.

Functionalization of the Cyclopropyl Ring: While ring-opening is a possibility, the cyclopropyl group can also be functionalized without cleavage of the three-membered ring. Palladium-catalyzed ligand-directed oxidative functionalization of cyclopropanes has been demonstrated, allowing for the introduction of various functional groups onto the ring. nih.govnih.gov This approach often utilizes a directing group to guide the catalyst to a specific C-H bond on the cyclopropane ring.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to further functionalize the this compound core. These reactions typically require the presence of a halide or triflate on one of the coupling partners.

Suzuki-Miyaura Coupling: If a halogen atom is introduced onto the triazole ring or the cyclopropyl system, Suzuki-Miyaura coupling with boronic acids can be employed to form new C-C bonds. This reaction is highly versatile and tolerates a wide range of functional groups. For example, the Suzuki-Miyaura coupling of halo-triazole derivatives has been utilized to synthesize complex heterocyclic systems.

Heck Reaction: The Heck reaction allows for the coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.org If an alkenyl group is introduced into the this compound scaffold, or if a halo-derivative is prepared, the Heck reaction can be used to form more complex olefinic structures.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.org This reaction can be used to introduce alkynyl moieties into the target molecule, provided a suitable halo-derivative is available. Copper-free Sonogashira reactions have been developed and are often preferred to avoid the use of toxic copper salts. nih.gov

Table 2: Key Cross-Coupling Reactions for Functionalization

ReactionReactantsCatalyst/ConditionsProduct Feature
Suzuki-Miyaura Coupling Halo-derivative + Boronic acidPd catalyst, BaseAryl or vinyl substituent
Heck Reaction Unsaturated halide + AlkenePd catalyst, BaseSubstituted alkene
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halidePd catalyst, Cu(I) cocatalyst, BaseAlkynyl substituent

Structure Activity Relationship Sar Studies on 1 Triazol 1 Yl Cyclopropyl Methanol Analogues

Influence of Cyclopropyl (B3062369) Substitutions on Compound Activity

The cyclopropyl ring in [1-(triazol-1-yl)cyclopropyl]methanol analogues serves as a rigid and sterically defined linker between the crucial triazole and hydroxymethyl moieties. Modifications to this three-membered ring can significantly influence the compound's interaction with its biological target, primarily the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.

Research indicates that the introduction of substituents on the cyclopropyl ring can modulate the antifungal potency. For instance, the presence of small alkyl groups can lead to a variation in activity, which is often dependent on the specific fungal pathogen being targeted. While detailed SAR studies focusing exclusively on a wide range of cyclopropyl substitutions for this specific scaffold are not extensively documented in publicly available literature, general principles from related antifungal agents suggest that the size and nature of these substituents are critical. It is hypothesized that bulky substituents on the cyclopropyl ring may cause steric hindrance, potentially disrupting the optimal binding of the molecule within the active site of the target enzyme.

In a broader context of triazole antifungals containing cyclic linkers, the substitution pattern on the cyclic moiety is a key determinant of activity. For instance, in related series, the replacement of a phenyl group with a cyclopropyl group has been shown to enhance activity against certain fungi, suggesting the favorability of the compact and rigid nature of the cyclopropyl ring. nih.gov

Impact of Triazole Isomerism (e.g., 1,2,3- vs. 1,2,4-triazole) and Substitution Patterns on Activity

The triazole ring is an essential pharmacophore in this class of compounds, directly participating in the inhibition of the fungal cytochrome P450 enzyme by coordinating with the heme iron atom. The isomeric form of the triazole ring—specifically, the 1,2,3-triazole versus the 1,2,4-triazole (B32235)—plays a pivotal role in determining the antifungal activity.

The vast majority of clinically successful triazole antifungals, such as fluconazole (B54011) and itraconazole, incorporate the 1,2,4-triazole isomer. ujmm.org.ua This preference is attributed to the optimal positioning of the N4 nitrogen of the 1,2,4-triazole ring for heme iron coordination, which is a critical interaction for potent enzyme inhibition. The 1,2,3-triazole isomer, with its different arrangement of nitrogen atoms, is generally associated with weaker antifungal activity. nih.govbeilstein-journals.org While direct comparative studies on the this compound scaffold are scarce, the established precedent in the broader field of azole antifungals strongly suggests that the 1,2,4-triazole isomer is superior for potent antifungal efficacy.

Furthermore, substitution patterns on the triazole ring itself can influence activity, although this is a less commonly explored modification in this specific scaffold. Any substitution would need to be carefully considered to avoid disrupting the crucial interaction with the heme iron.

Role of the Hydroxymethyl Group and Potential Bioisosteric Replacements

The hydroxymethyl group attached to the cyclopropyl ring is another key functional group that contributes significantly to the biological activity of these compounds. It is understood to form a critical hydrogen bond interaction with the active site of lanosterol 14α-demethylase, thereby anchoring the molecule and contributing to its inhibitory potency.

The importance of this hydroxyl group is underscored by SAR studies on various azole antifungals where its removal or modification often leads to a substantial decrease in activity. nih.gov This highlights the necessity of a hydrogen bond donor at this position for effective enzyme inhibition.

Given its importance, researchers have explored the concept of bioisosteric replacement, where the hydroxymethyl group is substituted with other functional groups that can mimic its hydrogen bonding capabilities and steric properties. The goal of such replacements is often to improve pharmacokinetic properties, such as metabolic stability or oral bioavailability, while maintaining or even enhancing antifungal activity.

Potential bioisosteres for the hydroxymethyl group could include:

Small polar groups: Functional groups like aminomethyl (-CH₂NH₂) or methoxymethyl (-CH₂OCH₃) could potentially retain some hydrogen bonding capacity.

Acidic groups: While less common for this specific interaction, groups that can act as hydrogen bond donors might be considered.

However, any bioisosteric replacement must be carefully designed to maintain the precise geometry required for optimal interaction within the enzyme's active site.

Exploration of Peripheral Modifications and Their Effects on Biological Activity (e.g., Lipophilicity Trends)

Beyond the core this compound structure, peripheral modifications, often involving the attachment of a substituted aryl group, are a common strategy to modulate the compound's properties. These modifications can have a profound impact on both the pharmacodynamic (target interaction) and pharmacokinetic (absorption, distribution, metabolism, and excretion) profiles of the molecule.

One of the most critical properties influenced by peripheral modifications is lipophilicity , or the compound's affinity for a lipid environment. Lipophilicity is a key determinant of a drug's ability to cross cell membranes, including the fungal cell membrane, to reach its intracellular target. mdpi.comresearchgate.net

SAR studies on various triazole antifungals have consistently shown that there is an optimal range of lipophilicity for antifungal activity. mdpi.comresearchgate.net

Low lipophilicity may result in poor membrane permeability and reduced cellular uptake.

High lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.

Common peripheral modifications include the introduction of halogen atoms (e.g., fluorine, chlorine) or small alkyl groups onto an attached phenyl ring. These substitutions can fine-tune the lipophilicity of the molecule. For example, the introduction of fluorine atoms can increase lipophilicity and, in many cases, enhance antifungal activity. The well-known antifungal fluconazole, for instance, features a difluorophenyl group.

The position of these substituents on the aromatic ring is also crucial. For example, in a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, the substitution pattern on the side chain was found to significantly affect the antifungal potency, with certain sulfide (B99878) derivatives showing potent activity. nih.gov While not directly on the cyclopropyl scaffold, this illustrates the principle that peripheral changes can dramatically influence biological outcomes.

Theoretical and Computational Chemistry Investigations of 1 Triazol 1 Yl Cyclopropyl Methanol

Quantum Chemical Calculations Employing Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used for this purpose. DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems. irjweb.com HF, being a more foundational method, provides a good starting point for more complex calculations. ntu.edu.iq

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For a flexible molecule like [1-(Triazol-1-yl)cyclopropyl]methanol, which has several rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer among many possible local minima. This involves systematically rotating the bonds and performing geometry optimization on each resulting conformer. The results of such an analysis would provide a detailed picture of the molecule's preferred shape in the gas phase.

Hypothetical data for the optimized geometry of this compound, based on typical bond lengths and angles for similar fragments, are presented in the interactive table below.

ParameterValue
C-C (cyclopropyl)~1.51 Å
C-N (cyclopropyl-triazole)~1.45 Å
N-N (triazole)~1.34 Å
C=N (triazole)~1.33 Å
C-O (methanol)~1.43 Å
O-H (methanol)~0.96 Å
∠(C-C-C) (cyclopropyl)~60°
∠(C-N-N) (triazole)~108°
∠(C-O-H) (methanol)~109°

The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical stability and reactivity of the molecule. ntu.edu.iqresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. ntu.edu.iq For triazole derivatives, the HOMO is often localized on the triazole ring, indicating that this is a likely site for electrophilic attack. sbq.org.br

A hypothetical data table for the frontier molecular orbital energies of this compound is provided below, based on values reported for similar triazole compounds.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-0.8
HOMO-LUMO Gap6.7

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide information about a molecule in a static, gas-phase environment, molecular dynamics (MD) simulations can be used to study the dynamic behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological target. frontiersin.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape of this compound over time. This can reveal how the molecule flexes and changes shape in solution, providing a more complete understanding of its behavior.

Computational Approaches to Structure-Activity Relationship Prediction, including Molecular Docking

For molecules with potential biological activity, computational methods can be used to predict their interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comnih.govtandfonline.comnih.govresearchgate.net For triazole fungicides, QSAR models have been developed to predict their toxicity based on molecular descriptors such as the octanol-water partition coefficient and the energy of the LUMO. tandfonline.comtandfonline.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netijcce.ac.irresearchgate.netmdpi.com This can provide insights into the binding mode and affinity of this compound to its potential target, which is often a crucial step in the drug discovery process. For many triazole-based antifungal agents, the target is the enzyme lanosterol (B1674476) 14α-demethylase. researchgate.net

A hypothetical data table showing the results of a molecular docking study of this compound with a hypothetical protein target is presented below.

ParameterValue
Binding Energy (kcal/mol)-6.8
Interacting ResiduesTYR132, HIS377, SER507
Hydrogen Bonds1

Prediction of Reaction Pathways and Mechanistic Studies

Computational chemistry can also be used to study the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to investigate the reaction pathway, identify transition states, and calculate activation energies. researchgate.netsemnan.ac.ir This can help to understand the regioselectivity of the reaction and to optimize the reaction conditions. For example, DFT calculations have been used to study the mechanism of the copper-catalyzed azide-alkyne cycloaddition, a common method for the synthesis of 1,2,3-triazoles. semnan.ac.ir

Advanced Spectroscopic and Structural Characterization of 1 Triazol 1 Yl Cyclopropyl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of [1-(Triazol-1-yl)cyclopropyl]methanol and its derivatives. It provides detailed information about the hydrogen and carbon framework of these molecules.

¹H-NMR Spectroscopy: In the proton NMR spectra of these compounds, the protons of the triazole ring typically appear as singlets in the aromatic region. For instance, in (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, the triazole protons are observed as singlets at 8.21 ppm and 7.80 ppm. nih.gov The protons on the cyclopropyl (B3062369) ring exhibit complex splitting patterns due to geminal and vicinal coupling, usually appearing in the upfield region. In the same derivative, these are seen as quartets at 2.13 ppm and 1.80 ppm. nih.gov The methanol (B129727) proton (-CH₂OH) in the parent compound would be expected to show a distinct signal, the chemical shift of which would be dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectra provide valuable information on the carbon skeleton. The carbon atoms of the triazole ring typically resonate between 140 and 160 ppm. The cyclopropyl carbons are characteristically found at higher field strengths due to their strained nature; for example, the methylene (B1212753) carbon of the cyclopropane (B1198618) ring in (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone appears at 19.04 ppm. nih.gov The carbonyl carbon in ketone derivatives is significantly deshielded, appearing at a very low field, such as 196.47 ppm. nih.gov

2D-NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning specific proton and carbon signals, especially for complex derivatives. COSY helps establish proton-proton coupling networks within the cyclopropyl ring, while HSQC correlates directly bonded proton and carbon atoms, confirming assignments made from 1D spectra.

¹H and ¹³C NMR Spectroscopic Data for Selected Derivatives
Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
(2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone 8.21 (s, 1H), 7.80 (s, 1H), 7.40 (dd, 1H), 6.87 (m, 1H), 6.73 (m, 1H), 2.13 (q, 1H), 1.80 (q, 1H) 196.47, 165.45, 162.95, 152.33, 146.44, 130.94, 122.71, 112.48, 105.25, 49.23, 19.04 nih.gov
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one 8.20 (d, J=16.2 Hz), 8.06 (d, J=16.2 Hz), 2.66 (s)184.3 (C=O), 10.4 (CH₃) mdpi.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.

For example, the HRMS (ESI) analysis of a derivative showed a calculated m/z for C₁₉H₂₅NO₃S [M+H]⁺ of 348.1628, with the found value being 348.1624, confirming its elemental composition. rsc.org Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation by identifying characteristic losses, such as the loss of the triazole ring or fragments from the cyclopropyl moiety. The molecular ion peak is a key piece of data; for instance, in the LC-MS analysis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, a related compound containing a cyclopropyl group, the molecular ion peak was observed at an m/z value of 275.0 [M+H]⁺, confirming its formation. mdpi.com

Mass Spectrometry Data for Selected Compounds
CompoundIonization Methodm/z [M+H]⁺ (Calculated)m/z [M+H]⁺ (Found)Reference
Derivative C₁₉H₂₅NO₃SHRMS (ESI)348.1628348.1624 rsc.org
2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-oneLCMS (ESI+)275.0 (for C₁₄H₁₄N₂O₂S)275.0 mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the cyclopropyl and triazole rings typically appear around 3000-3150 cm⁻¹.

In derivatives, other characteristic peaks are observed. For example, ketone derivatives, such as (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, exhibit a strong absorption band for the C=O group around 1662 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the triazole and other aromatic rings are typically found in the 1500-1620 cm⁻¹ region. mdpi.commdpi.com

Characteristic IR Absorption Frequencies for Functional Groups
Functional GroupCompound TypeCharacteristic Frequency (cm⁻¹)Reference
O-H (stretch, broad)Alcohols~3200-3600General
C=O (stretch)Ketone Derivatives~1662 mdpi.com
C=N, C=C (stretch)Triazole/Aromatic Rings~1500-1620 mdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound that form suitable crystals, this technique can confirm the connectivity established by NMR and MS, as well as reveal the three-dimensional arrangement of atoms.

The crystal structure of (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, for example, was solved and showed two independent molecules in the asymmetric unit. nih.gov The analysis revealed the dihedral angles between the benzene (B151609) and cyclopropane rings to be 33.0(1)° and 29.7(1)°. nih.gov Such studies also illuminate packing in the crystal lattice, which is often governed by intermolecular forces like hydrogen bonds. In the crystal structure of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, intermolecular C-H···F and O-H···N hydrogen bonds link the molecules into chains. nih.gov

Selected Crystallographic Data for a Derivative Compound
Parameter (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone nih.gov
Molecular FormulaC₁₂H₉F₂N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.261 (3)
b (Å)5.6150 (11)
c (Å)25.823 (5)
β (°)94.84 (3)
Volume (ų)2060.4 (7)

Integration of Computational Spectroscopy for Experimental Data Validation

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement and validate experimental spectroscopic data. researchgate.netresearchgate.net By calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, researchers can compare these predictions with experimental results to confirm structural assignments. researchgate.net

For triazole derivatives, theoretical modeling can help assign the structures of different possible tautomers by calculating their relative stability and simulating their spectra. researchgate.net Discrepancies between experimental and computed data can often be attributed to solvent effects or specific intermolecular interactions in the solid state, providing deeper insight into the molecule's behavior. researchgate.net The analysis of calculated parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces further enhances the understanding of the electronic properties and reactivity of these compounds. irjweb.com This integrated approach, combining experimental spectroscopy with high-level computations, provides a robust framework for the comprehensive characterization of novel triazole compounds. nih.govacs.org

Applications of 1 Triazol 1 Yl Cyclopropyl Methanol and Analogues in Chemical Research and Materials Science

Utility as Chemical Building Blocks and Synthetic Intermediates

The structural characteristics of [1-(Triazol-1-yl)cyclopropyl]methanol make it a valuable building block in organic synthesis. The triazole ring, known for its stability and capacity to engage in various interactions, coupled with the strained cyclopropyl (B3062369) group and the reactive hydroxyl function, provides multiple sites for chemical modification. bohrium.comnih.gov

Researchers have utilized triazole derivatives as key intermediates in the synthesis of more complex molecules. For instance, chalcones, which are important precursors in medicinal chemistry, have been synthesized from triazole-containing ethanones. These reactions typically involve Claisen-Schmidt condensation, where the triazole derivative is reacted with an aldehyde in the presence of a base. mdpi.comnih.gov The resulting chalcones can then be further modified to create a diverse range of heterocyclic compounds.

The synthesis of various heterocyclic systems often employs triazole derivatives as starting materials. For example, reactions of triazole-containing chalcones with thiosemicarbazide (B42300) can yield pyrazolin-N-thioamides, which are themselves versatile intermediates. nih.gov These can be further reacted with ketones to produce complex molecules containing pyrazole, thiazole, and triazole rings. nih.gov The ability to construct such multi-heterocyclic systems highlights the utility of triazole derivatives as foundational components in synthetic chemistry.

A general scheme for the synthesis of complex heterocyclic systems from triazole-containing precursors is presented below:

Starting MaterialReagentIntermediateFinal Product
1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-oneBenzaldehydeChalconePyrazolin-N-thioamide
Pyrazolin-N-thioamideEthyl 2-chloro-3-oxobutanoate-2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Development of Novel Scaffolds for Bioactive Molecules (excluding therapeutic efficacy studies)

The 1,2,4-triazole (B32235) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically used drugs. nih.gov Its favorable properties, such as high affinity for biological targets, dipole character, and hydrogen bonding capability, make it an attractive core for the design of new bioactive molecules. nih.gov The incorporation of a cyclopropyl ring can further enhance the pharmacological profile of a molecule by introducing conformational rigidity and improving metabolic stability.

The this compound framework serves as a valuable starting point for the development of novel molecular scaffolds. By modifying the hydroxyl group and substituting the triazole or cyclopropyl rings, a library of diverse compounds can be generated for biological screening. For example, the synthesis of 3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile demonstrates how the core structure can be elaborated into more complex derivatives. researchgate.net

Research has shown that triazole-containing compounds are integral to the synthesis of a wide array of bioactive molecules. nih.gov While this article excludes a discussion of therapeutic efficacy, it is noteworthy that the structural motifs derived from this compound are of significant interest in drug discovery programs. The synthesis of various 1,2,4-triazole derivatives has been a focus of medicinal chemistry research, aiming to explore new chemical space for potential biological activity. rdd.edu.iq

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms of the triazole ring in this compound and its analogues make them excellent ligands for a variety of metal ions. ekb.egnih.gov The formation of coordination complexes can lead to materials with interesting properties and catalytic activities. The ability of triazoles to coordinate with transition metals is well-documented, with applications in the development of novel catalysts. nih.gov

Triazole-derived ligands have been used to synthesize complexes with various transition metals, including cobalt, nickel, copper, and zinc. ekb.eg The resulting complexes exhibit a range of coordination geometries, which are influenced by the nature of the metal ion and the steric and electronic properties of the ligand. The study of these complexes provides insights into the fundamental principles of coordination chemistry and can guide the design of new catalysts.

In the field of catalysis, metal complexes bearing triazole-based ligands have shown promise in a variety of organic transformations. For instance, iron piano-stool complexes with triazolylidene ligands have been found to be active in the hydrosilylation of benzaldehyde. nih.gov The modular nature of triazole synthesis allows for the fine-tuning of the ligand environment around the metal center, which can in turn influence the catalytic activity and selectivity of the complex. The development of such catalysts is an active area of research, with potential applications in fine chemical synthesis.

Contribution to Functional Materials and Molecular Probes Development

The unique photophysical properties of certain triazole derivatives make them attractive candidates for the development of functional materials and molecular probes. The triazole ring can act as a key component in fluorescent molecules, and its properties can be modulated by the attachment of different functional groups.

For example, imidazo (B10784944) bohrium.comafricanjournalofbiomedicalresearch.comnih.govtriazole derivatives have been synthesized and their fluorescence properties investigated. bohrium.com These studies aim to develop new molecules with tunable optical properties for applications in areas such as bioimaging and sensing. The combination of a triazole scaffold with other chromophoric or fluorophoric units can lead to the creation of novel molecular probes with specific recognition capabilities.

While specific research on the use of this compound in this area is limited, the general principles of designing fluorescent probes based on triazole scaffolds are well-established. The development of such materials often involves the synthesis of a library of compounds with systematic variations in their structure to optimize their photophysical properties for a particular application.

Exploration of Heavy Metal Scavenging Potential

The presence of heavy metal ions in wastewater is a significant environmental concern. Triazole derivatives have emerged as promising candidates for the removal of heavy metals from aqueous solutions due to their ability to chelate metal ions. bohrium.comdntb.gov.uanih.gov The nitrogen atoms in the triazole ring can effectively coordinate with metal ions, leading to the formation of stable complexes that can be removed from the water. nih.gov

Studies have shown that polymers containing triazole derivatives can efficiently remove heavy metals such as mercury and lead from water. africanjournalofbiomedicalresearch.com The removal efficiency is often dependent on factors such as pH, contact time, and the concentration of the metal ions. For instance, the removal of mercury by triazole-containing polymers was found to be most effective at a pH of 2, while lead removal was optimal at a pH of 5. africanjournalofbiomedicalresearch.com

Research on a series of triazole derivatives has demonstrated their ability to scavenge a range of heavy metal ions, including Pb(II), Cd(II), Ca(II), and Mg(II). nih.gov The removal rates for these ions were found to be in the range of 47% to 87%, depending on the specific structure of the triazole compound. dntb.gov.uanih.gov Another study on synthesized triazole derivatives showed a high capacity for removing heavy metals such as Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cr³⁺, and Al³⁺, with removal rates between 42% and 60%. nih.gov The proposed mechanism for metal ion removal involves the formation of a complex between the metal ion and the triazole compound, facilitated by the coordination of the nitrogen and, in some cases, sulfur atoms of the ligand. nih.gov

The following table summarizes the heavy metal removal efficiency of some triazole derivatives:

Triazole Derivative SeriesMetal IonsRemoval EfficiencyReference
B-series compoundsPb²⁺, Cd²⁺, Ca²⁺, Mg²⁺67% - 87% nih.gov
C-series compoundsPb²⁺, Cd²⁺, Ca²⁺, Mg²⁺47% - 67% nih.gov
E-series compoundsPb²⁺, Cd²⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cr³⁺, Al³⁺42% - 60% nih.gov

Future Research Directions and Translational Potential in Academic Contexts

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of triazole derivatives has been revolutionized by copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," known for its reliability and mild reaction conditions. frontiersin.orgnih.gov However, future academic inquiry is trending towards even more efficient and environmentally benign methodologies. The exploration of novel synthetic pathways for compounds like [1-(Triazol-1-yl)cyclopropyl]methanol will likely focus on overcoming the limitations of current multi-step procedures and minimizing environmental impact.

Future research avenues include:

One-Pot and Tandem Reactions: Designing multi-component reactions (MCRs) that allow for the assembly of the triazole-cyclopropyl core in a single, efficient step, thereby improving atom economy and reducing waste.

Advanced Catalysis: Moving beyond traditional copper catalysts, which can pose toxicity concerns, to explore alternative catalytic systems. frontiersin.org This includes the development of reusable, heterogeneous catalysts or metal-free reaction conditions to simplify purification and reduce the environmental footprint.

Energy-Efficient Methodologies: Investigating the application of green energy sources such as ultrasound (sonochemistry) and microwave irradiation. nih.govresearchgate.netmdpi.com These techniques have been shown to significantly reduce reaction times, increase yields, and often allow for the use of more benign solvents in the synthesis of azole compounds. documentsdelivered.commdpi.com

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive molecules. acs.org For triazole-cyclopropyl systems, advanced computational modeling offers a path to rationally design novel derivatives with enhanced properties and to understand their behavior at an atomic level.

Future research directions in this area are expected to involve:

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to achieve high-accuracy predictions of binding energies and to model reaction mechanisms within enzyme active sites. This is particularly relevant for studying interactions with metalloenzymes like cytochrome P450. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Utilizing extended-timescale MD simulations to explore the conformational landscape of the triazole-cyclopropyl scaffold. researchgate.net This can reveal how the rigid cyclopropyl (B3062369) group influences the dynamic behavior of the molecule and its binding to flexible protein targets.

Predictive ADMET Modeling: Developing and refining machine learning algorithms to accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel derivatives. This allows for the early-stage filtering of candidates with unfavorable properties, saving significant resources.

Below is a table comparing various computational methods and their potential applications for studying triazole-cyclopropyl systems.

Computational MethodPrimary Application for Triazole-Cyclopropyl SystemsResearch Goal
Molecular Docking Predicting binding poses and affinities to target proteins (e.g., CYP51). nih.govHigh-throughput virtual screening of compound libraries.
Density Functional Theory (DFT) Calculating electronic properties, reaction energetics, and heme-coordination energies. nih.govacs.orgUnderstanding ligand-metal bonding and reaction mechanisms.
Molecular Dynamics (MD) Simulating the dynamic behavior of the ligand-protein complex over time. researchgate.netAssessing binding stability and the role of solvent.
QM/MM High-accuracy energy calculations of interactions within an enzyme active site.Elucidating detailed enzymatic reaction mechanisms.
Machine Learning / QSAR Predicting biological activity and physicochemical properties from molecular structure.Building predictive models for lead optimization.

Development of Robust Structure-Based Design Principles for Triazole-Cyclopropyl Systems

The triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in a variety of favorable interactions with biological targets. researchgate.netnih.gov The addition of a cyclopropyl group introduces conformational rigidity and unique stereoelectronic properties that can be exploited for potency and selectivity. biorxiv.org A key area for future academic research is the systematic development of structure-activity relationships (SAR) to create robust design principles for this specific chemical class. researchgate.netmdpi.com

A systematic exploration could involve synthesizing and evaluating a library of analogs to probe the influence of specific structural modifications. This research would aim to:

Map the steric and electronic requirements of target binding sites.

Understand how substitutions on the cyclopropyl ring affect molecular conformation and target engagement.

Elucidate the role of the methanol (B129727) linker in orienting the molecule and forming key interactions, such as hydrogen bonds.

The following table outlines a hypothetical SAR study to develop design principles for this scaffold.

Modification SiteR-Group VariationProperty to InvestigateDesired Outcome
Cyclopropyl Ring H, CH₃, F, CF₃Steric bulk, electronicsDetermine optimal substituent for binding pocket fit and potency.
Triazole Ring Linkage isomer (1,2,4- vs 1,2,3-)Heme-coordination geometry, H-bonding. nih.govModulate target affinity and metabolic stability.
Methanol Group Ether, Ester, AmineH-bond capacity, polarityOptimize solubility and target-specific interactions.
Aryl Moiety (if added) Phenyl, Pyridyl with -F, -Cl, -OCH₃Hydrophobic interactions, π-stackingEnhance binding affinity and explore new target interactions.

Investigation of Diverse Biological Target Interactions from a Fundamental Chemistry Perspective

While many existing triazole drugs, particularly antifungals, target lanosterol (B1674476) 14α-demethylase (CYP51) by coordinating to its heme iron atom, the triazole scaffold is not limited to this single mechanism. ptfarm.plchemijournal.com The unique electronic properties and hydrogen bonding capabilities of the triazole ring make it a versatile pharmacophore capable of interacting with a wide range of protein classes. researchgate.net

Future academic research from a fundamental chemistry perspective should focus on exploring the potential of the this compound scaffold against novel biological targets beyond CYP51. The inherent rigidity of the cyclopropyl group could be leveraged to achieve high selectivity. Potential areas of investigation include:

Kinase Inhibition: The scaffold could serve as a rigid core for designing type I or type II kinase inhibitors, where precise orientation is critical for activity.

Protease Inhibition: The triazole ring can act as a stable bioisostere of an amide bond, making it an attractive component for designing novel protease inhibitors. acs.org

Other Metalloenzymes: Investigating the coordination chemistry of the triazole nitrogen atoms with other metallic centers in enzymes like carbonic anhydrases or matrix metalloproteinases. acs.org

Non-covalent Interactions: Detailed studies on how the dipole moment and potential for π-stacking of the triazole ring, combined with the unique electronic nature of the cyclopropyl group, can be harnessed to form specific non-covalent interactions with new classes of biological targets. thieme-connect.com

Contribution to Green Chemistry Principles and Practices

Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern academic research. rsc.org The production of this compound and its derivatives provides a platform for developing and implementing more sustainable chemical practices. nih.gov Future work in this area will contribute not only to the synthesis of this specific compound class but also to the broader field of heterocyclic chemistry.

Key research goals aligned with green chemistry principles include:

Use of Renewable Feedstocks and Greener Solvents: Developing synthetic routes that start from bio-based materials and utilize environmentally benign solvents like water or ethanol. oiccpress.com

Catalytic Efficiency: Designing highly active and recyclable catalysts to minimize waste and energy consumption. This includes exploring biocatalysis or naturally derived catalysts. oiccpress.com

Atom Economy: Prioritizing reaction types, such as cycloadditions, that incorporate a majority of the atoms from the reactants into the final product, thus minimizing byproduct formation.

Design for Degradation: Computationally designing and synthesizing derivatives that maintain their biological function but are susceptible to environmental degradation after their intended use, preventing persistence in ecosystems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(Triazol-1-yl)cyclopropyl]methanol, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole formation. Key steps include:

  • Preparation of a cyclopropane-derived alkyne or azide precursor.
  • Reaction under inert conditions with Cu(I) catalysts (e.g., CuBr(PPh₃)₃) in polar solvents (e.g., DMF or MeOH) at 25–60°C .
  • Purification via column chromatography to isolate the triazole product.
  • Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of precursors and catalyst loading to minimize side products (e.g., dimerization of alkynes) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign cyclopropane proton signals (δ 0.5–1.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Cyclopropane ring geometry (bond angles ~60°) and triazole planarity confirm structural integrity .
  • FTIR : Identify hydroxyl (ν ~3200–3400 cm⁻¹) and triazole C=N (ν ~1500–1600 cm⁻¹) stretches .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the cyclopropane ring in this compound under acidic or oxidative conditions?

  • Answer : Divergent reactivity (ring-opening vs. stability) depends on substituent effects and reaction conditions:

  • Acidic conditions : Use HCl/MeOH to test ring-opening propensity. Monitor via GC-MS for formation of methanolysis products (e.g., allylic alcohols) .
  • Oxidative conditions : Treat with mCPBA or O₃ to assess epoxidation or fragmentation. Compare results with DFT calculations to rationalize electronic effects .
  • Control experiments : Substitute the triazole group with other substituents (e.g., phenyl) to isolate steric/electronic contributions .

Q. How can computational modeling predict the biological activity of this compound, and what validation methods are recommended?

  • Answer :

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Prioritize triazole and hydroxyl groups as key pharmacophores .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) or SPR binding affinity measurements .

Q. What are the challenges in analyzing stereochemical outcomes during derivatization of this compound, and how can they be addressed?

  • Answer :

  • Challenges : Racemization at the cyclopropane carbon during esterification or etherification.
  • Solutions :
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry .
  • Analyze enantiomeric excess via chiral HPLC or Mosher’s ester derivatization .
  • Low-temperature reactions (−78°C) minimize thermal racemization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility data for this compound across solvents?

  • Answer :

  • Methodology :

Standardize solubility measurements (e.g., shake-flask method at 25°C).

Account for polymorphic forms (amorphous vs. crystalline) via PXRD .

Use Hansen solubility parameters to rationalize polarity-driven solubility in DMSO vs. hexane .

  • Common pitfalls : Inconsistent particle size or hydration states. Report solvent purity and equilibration time .

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